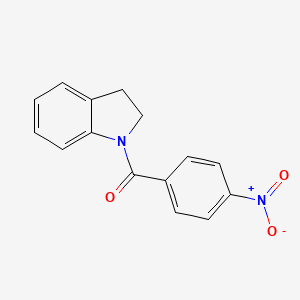

1-(4-Nitrobenzoyl)indoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

86448-86-4 |

|---|---|

Molecular Formula |

C15H12N2O3 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

2,3-dihydroindol-1-yl-(4-nitrophenyl)methanone |

InChI |

InChI=1S/C15H12N2O3/c18-15(12-5-7-13(8-6-12)17(19)20)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2 |

InChI Key |

WFQHLXXVUIBISU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

solubility |

1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Nitrobenzoyl Indoline and Analogous Compounds

N-Acylation Strategies for Indoline (B122111) Nitrogen

The most direct approach to synthesizing 1-(4-nitrobenzoyl)indoline involves the formation of an amide bond between the indoline nitrogen and a 4-nitrobenzoyl group. This can be achieved through direct reaction with an activated carboxylic acid derivative or through the use of coupling agents to facilitate the reaction with 4-nitrobenzoic acid.

Direct Acylation with 4-Nitrobenzoyl Chloride

Direct acylation of indoline with 4-nitrobenzoyl chloride represents a straightforward method for the synthesis of the target compound. This type of reaction, a Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. While specific literature on the direct acylation of unsubstituted indoline with 4-nitrobenzoyl chloride is not extensively detailed, analogous reactions provide insight into feasible conditions. For instance, the aroylation of 5-substituted isatins with para-nitrobenzoyl chloride has been successfully carried out in a polar aprotic solvent such as dimethylformamide (DMF). scirp.org This suggests that similar conditions, likely involving a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) in a solvent such as dichloromethane (B109758) or DMF at room temperature, would be effective for the N-acylation of indoline. The reaction proceeds by the nucleophilic attack of the indoline nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of chloride.

The choice of solvent and base is crucial to prevent side reactions and ensure a high yield of the N-acylated product. The reactivity of the indoline nitrogen can be influenced by substituents on the indoline ring, which may necessitate adjustments to the reaction conditions.

Application of Coupling Reagents in Amide Bond Formation

The use of coupling reagents is a common and versatile strategy for forming amide bonds, particularly when starting from the carboxylic acid. luxembourg-bio.comiris-biotech.deresearchgate.net This approach avoids the need to prepare the more reactive acyl chloride and often proceeds under milder conditions with higher functional group tolerance. The reaction involves the activation of 4-nitrobenzoic acid by a coupling reagent to form a highly reactive intermediate, which is then readily attacked by the nucleophilic nitrogen of indoline.

A variety of coupling reagents are available, broadly categorized into carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU). luxembourg-bio.comiris-biotech.de The choice of reagent can impact reaction efficiency, cost, and the ease of purification. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to suppress side reactions and minimize racemization when chiral centers are present. researchgate.net

A specific example of this approach is the use of a novel imidazolium (B1220033) salt-supported Mukaiyama reagent for the coupling of 4-nitrobenzoic acid with various amines. rsc.org This reagent demonstrated high efficiency, and the reaction conditions could be optimized for different substrates. The general applicability of such reagents suggests their utility in the synthesis of this compound.

Table 1: Representative Amide Coupling of 4-Nitrobenzoic Acid with an Aniline Derivative using a Mukaiyama Reagent rsc.org

| Amine Substrate | Coupling Reagent | Solvent | Time (h) | Yield (%) |

| 4-Bromoaniline | Imidazolium salt-supported Mukaiyama reagent | THF | 2 | 85 |

This data underscores the effectiveness of modern coupling reagents in synthesizing amides from nitro-substituted benzoic acids, a method directly applicable to the synthesis of this compound.

Cascade and Multicomponent Reactions Leading to Nitrobenzoyl-Substituted Indoline Systems

Cascade and multicomponent reactions offer an efficient and atom-economical approach to constructing complex molecular scaffolds like nitrobenzoyl-substituted indolines in a single synthetic operation. These reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next.

Aza-alkylation/Intramolecular Michael Cascade Reactions

A notable strategy for the synthesis of substituted indolines involves an aza-alkylation/intramolecular Michael cascade reaction. This approach has been utilized to prepare functionalized indoline derivatives. While not directly yielding a this compound, this methodology provides a pathway to 2,3-disubstituted indolines which could be further modified. For example, a one-pot synthesis of functionalized 2,3-disubstituted indolines has been achieved through a K2CO3-promoted cascade Michael/aza-cyclization reaction. The stereoselective synthesis of cis-2,3-disubstituted indolines has also been developed via an aza-alkylation/Michael cascade reaction. These methods highlight the potential to construct the core indoline structure with substituents that could be precursors to or carriers of the nitrobenzoyl moiety.

Cycloaddition and Annulation Reactions Forming Indoline Scaffolds with Nitrobenzoyl Components

Cycloaddition and annulation reactions are powerful tools for the de novo synthesis of heterocyclic systems, including the indoline scaffold. polimi.itnih.govnih.gov These methods allow for the construction of the bicyclic ring system from acyclic or simpler cyclic precursors, often with a high degree of control over substitution patterns.

Intramolecular [4+2] cycloaddition reactions of ynamides with conjugated enynes have been shown to produce highly substituted indolines. nih.govnih.gov By designing the appropriate enyne precursor incorporating a nitrobenzoyl group, this strategy could potentially lead to the direct formation of indolines with the desired substitution. The modularity of this approach allows for the preparation of a library of substituted indoline derivatives. nih.gov

Divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes have also been developed to synthesize polycyclic fused indoline scaffolds. polimi.it The reaction outcome can be guided by the substituents on the starting materials, offering a pathway to various substituted indolines. Although not explicitly demonstrated for nitrobenzoyl-substituted systems, the tolerance of this reaction to a wide range of functional groups, including electron-withdrawing ones like nitro groups, suggests its applicability. polimi.it

Novel Synthetic Pathways to Substituted Indolines and Indoles Featuring Nitrobenzoyl Moieties

The synthesis of substituted indolines and indoles, particularly those incorporating a nitrobenzoyl group, is an area of significant research interest due to their potential applications in medicinal chemistry and materials science. nih.govrsc.org The nitrobenzoyl moiety, a strong electron-withdrawing group, can significantly influence the chemical and biological properties of the parent indole (B1671886) or indoline scaffold. Researchers have developed a variety of novel synthetic strategies to access these complex molecules, ranging from cascade reactions to metal-catalyzed cyclizations.

One innovative approach involves a one-pot, aza-alkylation/intramolecular Michael cascade reaction. mdpi.comresearchgate.netscilit.com This method has been successfully employed to prepare ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate. The synthesis begins with the reaction of (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate and 2-bromo-4′-nitroacetophenone in acetonitrile (B52724) with triethylamine as a base, which rapidly forms an indoline intermediate. mdpi.com Subsequent addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promotes a desulfonative dehydrogenation, yielding the final substituted indole product in good yield. mdpi.comresearchgate.net This cascade process is efficient, combining multiple transformations into a single operation without isolating intermediates. mdpi.com

Another powerful strategy for constructing substituted indolines is the Friedel-Crafts acylation. This method was used to synthesize 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole. iucr.org The reaction involves treating 1-phenylsulfonyl-2-methylindole with 4-nitrobenzoyl chloride in the presence of a Lewis acid, tin(IV) chloride (SnCl₄), in dichloromethane. iucr.org The reaction proceeds over 48 hours at room temperature and, after an aqueous workup, provides the desired product in a high yield of 78%. iucr.org

The direct acylation of indoline derivatives is also a common and effective method. For instance, this compound-5-sulfonamide was prepared by acylating indoline-5-sulfonamide (B1311495) with 4-nitrobenzoyl chloride. nih.gov The reaction was carried out in chloroform (B151607) with pyridine serving as the base, affording the product in a 64% yield. nih.gov Similarly, more complex analogs, such as 2-(3′-Hydroxy-4′-methoxyphenyl)-3-(4″-nitrobenzoyl)-6-methoxyindole, have been synthesized, in this case by removing a tert-butyldimethylsilyl (TBS) protecting group from its precursor using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). nih.gov

Intramolecular cycloadditions represent a cutting-edge approach to synthesizing highly substituted indolines. nih.gov Strategies involving the thermal [4+2] cycloaddition of ynamides and conjugated enynes lead to the formation of a highly strained isoaromatic cyclic allene (B1206475) intermediate, which then rearranges to the indoline structure. nih.gov While not explicitly demonstrated for nitrobenzoyl-substituted compounds in the cited study, this modular and convergent strategy holds significant potential for creating diverse indoline scaffolds. nih.gov Other modern methods include the stereoselective synthesis of trans-indolines from α-diazocarbonyl compounds via rhodium(II)-catalyzed intramolecular C-H insertions and dearomative annulation of indoles through electrochemical pathways. researchgate.netcardiff.ac.uk

The table below summarizes selected novel synthetic pathways and the resulting compounds.

| Starting Material(s) | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate, 2-bromo-4′-nitroacetophenone | 1. Et₃N, CH₃CN, 60 °C 2. DBU | ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate | Good | mdpi.comresearchgate.net |

| 1-phenylsulfonyl-2-methylindole, 4-nitrobenzoyl chloride | SnCl₄, DCM, rt, 48 h | 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole | 78% | iucr.org |

| indoline-5-sulfonamide, 4-nitrobenzoyl chloride | Pyridine, CHCl₃ | This compound-5-sulfonamide | 64% | nih.gov |

| 2-(3′-tert-Butyldimethylsiloxy-4′-methoxyphenyl)-3-(4″-nitrobenzoyl)-6-methoxyindole | TBAF, THF, 0 °C to rt | 2-(3′-Hydroxy-4′-methoxyphenyl)-3-(4″-nitrobenzoyl)-6-methoxyindole | Not specified | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 4 Nitrobenzoyl Indoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy of 1-(4-nitrobenzoyl)indoline provides critical insights into the number, environment, and coupling of hydrogen atoms. In a study of this compound-5-sulfonamide, the aromatic protons of the 4-nitrobenzoyl group exhibit characteristic signals. nih.gov Specifically, two doublets are observed at approximately 8.33 ppm and 7.88 ppm, corresponding to the aromatic protons ortho and meta to the nitro group, respectively. nih.gov The indoline (B122111) moiety also presents distinct signals. The protons on the methylene (B1212753) groups adjacent to the nitrogen and the aromatic ring typically appear as triplets. For the sulfonamide derivative, these were observed at 4.02 ppm and 3.15 ppm. nih.gov The aromatic protons of the indoline ring itself also produce signals in the aromatic region of the spectrum. nih.gov

Table 1: ¹H NMR Spectroscopic Data for a this compound Derivative

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | Reference |

|---|---|---|---|---|

| 8.33 | d | 8.2 | Ar-H (4-nitrobenzoyl) | nih.gov |

| 8.19 | br s | - | Ar-H (indoline) | nih.gov |

| 7.88 | d | 8.2 | Ar-H (4-nitrobenzoyl) | nih.gov |

| 7.71 | s | - | Ar-H (indoline) | nih.gov |

| 7.30 | s | - | NH₂ (sulfonamide) | nih.gov |

| 4.02 | t | 8.2 | CH₂ (indoline) | nih.gov |

| 3.15 | t | 8.2 | CH₂ (indoline) | nih.gov |

Data corresponds to this compound-5-sulfonamide, recorded in DMSO-d6.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound-5-sulfonamide, the carbonyl carbon of the benzoyl group gives a characteristic signal in the downfield region, around 167.2 ppm. nih.gov The carbon atoms of the 4-nitrophenyl ring also show distinct resonances, with the carbon attached to the nitro group appearing at approximately 148.7 ppm and the other aromatic carbons resonating between 124.3 and 142.8 ppm. nih.gov The carbon atoms of the indoline ring system are also clearly resolved, with the methylene carbons appearing at approximately 51.1 and 28.0 ppm. nih.gov

Table 2: ¹³C NMR Spectroscopic Data for a this compound Derivative

| Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|

| 167.2 | C=O (benzoyl) | nih.gov |

| 148.7 | C-NO₂ (4-nitrophenyl) | nih.gov |

| 145.4 | Ar-C (indoline) | nih.gov |

| 142.8 | Ar-C (4-nitrophenyl) | nih.gov |

| 140.1 | Ar-C (indoline) | nih.gov |

| 134.3 | Ar-C (indoline) | nih.gov |

| 128.9 (2C) | Ar-C (4-nitrophenyl) | nih.gov |

| 125.8 | Ar-C (indoline) | nih.gov |

| 124.3 (2C) | Ar-C (4-nitrophenyl) | nih.gov |

| 123.0 | Ar-C (indoline) | nih.gov |

| 116.7 | Ar-C (indoline) | nih.gov |

| 51.1 | CH₂ (indoline) | nih.gov |

| 28.0 | CH₂ (indoline) | nih.gov |

Data corresponds to this compound-5-sulfonamide, recorded in DMSO-d6.

Two-Dimensional NMR Techniques for Connectivity Elucidation

While specific 2D NMR data for this compound is not detailed in the provided context, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are routinely employed to confirm the structural assignments made from 1D NMR. COSY spectra would establish the coupling relationships between protons, confirming the connectivity within the indoline and 4-nitrobenzoyl moieties. HSQC would correlate the proton signals directly with their attached carbon atoms, providing unambiguous assignment of the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a related compound, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, provides insight into the expected vibrational modes for this compound. mdpi.comresearchgate.net Key absorption bands include a strong carbonyl (C=O) stretching vibration from the benzoyl group, typically observed in the range of 1630-1680 cm⁻¹. The nitro group (NO₂) exhibits two characteristic stretching frequencies: an asymmetric stretch around 1522 cm⁻¹ and a symmetric stretch near 1331 cm⁻¹. mdpi.comresearchgate.net The C-N stretching of the amide linkage would also be present. Aromatic C-H and C=C stretching vibrations are expected in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The presence of the indoline structure would contribute to C-H stretching from the methylene groups below 3000 cm⁻¹. mdpi.comresearchgate.net

Table 3: FT-IR Spectroscopic Data for a Related Indole (B1671886) Derivative

| Frequency (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 3322 | N-H Stretch (indole) | mdpi.comresearchgate.net |

| 1722 | C=O Stretch (ester) | mdpi.comresearchgate.net |

| 1616, 1598 | C=C Stretch (aromatic) | mdpi.comresearchgate.net |

| 1522 | Asymmetric NO₂ Stretch | mdpi.comresearchgate.net |

| 1331 | Symmetric NO₂ Stretch | mdpi.comresearchgate.net |

Data corresponds to ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate.

Raman Spectroscopy

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, which measures the mass-to-charge ratio (m/z) to the nearest integer, HRMS measures m/z to several decimal places. This high precision allows for the calculation of an exact mass, which can be used to confirm a unique molecular formula from a multitude of possibilities that might exist at a nominal mass.

For a target compound such as this compound, the expected molecular formula is C₁₅H₁₂N₂O₃. The theoretical exact mass for the molecular ion [M]⁺ or a protonated species [M+H]⁺ can be calculated by summing the precise masses of the most abundant isotopes of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). The HRMS instrument then measures the actual m/z of the ion produced from the sample. A match between the experimental mass and the calculated mass, typically within a very narrow tolerance window (e.g., ±5 ppm), provides powerful evidence for the proposed molecular formula, confirming the compound's identity and purity.

While specific experimental data for this compound is not available in the cited literature, the following table represents a typical data output from an HRMS analysis for illustrative purposes.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₂O₃ |

| Ionization Mode | Electrospray (ESI+) |

| Analyte Ion | [M+H]⁺ |

| Calculated m/z | 269.0921 |

| Measured m/z | 269.0918 |

This representative data shows a very small difference between the calculated and measured mass, well within the acceptable error range for HRMS, thereby confirming the elemental composition of C₁₅H₁₂N₂O₃.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules within a crystal lattice. This technique provides a detailed molecular portrait, revealing exact bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state.

The analysis of this compound by X-ray diffraction would involve irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is used to compute an electron density map, from which the positions of the individual atoms can be resolved. This information elucidates the geometry of the indoline and 4-nitrobenzoyl fragments and the nature of their connection. Furthermore, XRD reveals how molecules are arranged relative to one another in the crystal, highlighting any significant intermolecular interactions such as hydrogen bonds, π-π stacking, or other van der Waals forces that stabilize the crystal structure.

Specific crystallographic data for this compound are not present in the available literature. The following table provides a set of plausible, illustrative data that one might expect to obtain from a single-crystal X-ray diffraction experiment.

Table 2: Illustrative X-ray Diffraction Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal Data | |

| Chemical Formula | C₁₅H₁₂N₂O₃ |

| Formula Weight | 268.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 12.34 |

| c (Å) | 13.05 |

| β (°) | 98.5 |

| Volume (ų) | 1354.6 |

| Z (molecules/unit cell) | 4 |

| Structural Details | |

| Dihedral Angle (Indoline/Benzoyl) | 45.2° |

| N-C(carbonyl) Bond Length (Å) | 1.38 |

This representative data outlines the fundamental crystallographic parameters and key structural features, such as the twist between the planes of the indoline system and the nitrobenzoyl group, which are critical for understanding the molecule's solid-state conformation and potential physical properties.

Mechanistic Investigations of Reactions Involving 1 4 Nitrobenzoyl Indoline Precursors and Analogs

Elucidation of Photo-Induced Reaction Pathways in Nitrobenzyl/Nitrobenzoyl Systems

Nitroaromatic compounds, including nitrobenzoyl systems, are well-known for their photochemical reactivity, often utilized as photolabile protecting groups or "phototriggers." The mechanistic pathways are typically initiated by the absorption of light, which promotes the nitroaromatic chromophore to an excited singlet state (S₁). Understanding these pathways is crucial for controlling reactions in various applications.

Detailed studies using transient absorption spectroscopy on related nitroaromatic compounds have unraveled the subsequent steps. Following initial excitation, the molecule can undergo several competing processes. A key pathway is an ultrafast intersystem crossing (ISC) from the excited singlet state (S₁) to a triplet state (T₁). This triplet-state manifold is often the starting point for the productive chemistry of these compounds.

Once in the triplet state, the nitro group can undergo an intramolecular hydrogen transfer, typically from an ortho-benzyl C-H bond, to form a transient aci-nitro isomer. This isomer is a key intermediate in the photorelease mechanism. In solution, this aci-nitro triplet species can then deprotonate to yield a triplet aci-nitro anion. The specific photochemical outcomes and their time scales are dependent on the molecular structure and the surrounding environment. For instance, quantum yields for the release of protected molecules can be wavelength-dependent, suggesting that different excited states or pathways may be favored under different irradiation conditions.

Table 1: Key Events in Photo-Induced Pathways of Nitroaromatic Systems

| Step | Description | Intermediate State | Timescale |

| 1. Excitation | Absorption of a photon promotes the molecule to an excited singlet state. | S₁ (Singlet) | Femtoseconds |

| 2. Intersystem Crossing (ISC) | The molecule transitions from the singlet to the triplet state manifold. | T₁ (Triplet) | Ultrafast |

| 3. Hydrogen Transfer | Intramolecular transfer of a hydrogen atom to the nitro group. | aci-Nitro Isomer (Triplet) | Picoseconds to Nanoseconds |

| 4. Deprotonation | The aci-nitro isomer loses a proton in solution. | aci-Nitro Anion (Triplet) | Varies with solvent |

Understanding Redox Processes in Indoline (B122111) and Nitrobenzoyl Transformations

One significant example is the remote oxidation of unactivated C-H bonds by a photoexcited nitrobenzoyl group. Upon irradiation, the nitroaromatic moiety is excited and can act as a powerful oxidant, capable of abstracting a hydrogen atom from a remote, sterically accessible position within the same molecule. This selectivity is governed by the specific orientation of the oxidizing agent relative to the substrate, demonstrating a controlled redox reaction guided by molecular architecture.

Furthermore, acid-catalyzed, redox-neutral annulation cascades involving indole (B1671886) derivatives have been developed. These reactions proceed through a sequence that often involves a condensation step followed by a 1,5-hydride shift and subsequent ring-closure. In these mechanisms, the hydrogen that migrates does not typically exchange with solvent protons, a key characteristic of a redox-neutral process. This approach allows for the rapid construction of complex polycyclic structures from simple precursors without the need for external oxidants or reductants.

Radical and Ion-Mediated Reaction Mechanisms

Reactions involving indoline and nitrobenzoyl precursors can proceed through highly reactive radical or ionic intermediates, which dictate the final product structure.

Radical-Mediated Mechanisms: Single-electron transfer (SET) can initiate modular indole formation from precursors like 2-iodoaniline (B362364) derivatives. Similarly, radical cascade cyclizations, for instance mediated by Manganese(III), can be used to synthesize functionalized indoles. In these processes, an intermolecular radical addition is followed by an intramolecular cyclization. Another example involves the coupling of indoles with α-keto radicals, generated via single-electron oxidation of enolates and catalyzed by Copper(II). This process takes advantage of the intrinsic nucleophilicity of the indole C-3 position. nih.gov

Ion-Mediated Mechanisms: Ionic intermediates are also central to many transformations. A prominent example is the Pictet-Spengler reaction, which proceeds via an electrophilic iminium ion. This ion is attacked by the nucleophilic indole ring to form a spirocycle intermediate, which then rearranges to the final product. wikipedia.org The electrophilicity of this intermediate can be dramatically enhanced by N-acylation, forming an N-acyliminium ion. wikipedia.org This powerful electrophile can participate in cyclization with a wide range of aromatic systems under mild conditions, showcasing the utility of ion-mediated pathways in constructing complex molecular frameworks. wikipedia.org The formation of 1-(4-nitrobenzoyl)indoline itself often involves the generation of a nucleophilic indolide anion (by deprotonation of indoline with a base) which then attacks an electrophilic acyl source. nih.gov

Intramolecular Rearrangements and Cyclizations

Intramolecular reactions are key strategies for building the complex, fused-ring systems often found in biologically active molecules derived from indoline. These reactions leverage the existing molecular scaffold to form new bonds in a controlled manner.

A notable example is the N-chlorosuccinimide (NCS)-mediated intramolecular cyclization. This method has been used to form a C-N bond at the indole 2-position, leading to the synthesis of complex structures like indoloquinolines. bhu.ac.in

Domino reactions catalyzed by transition metals provide another powerful route. For instance, a copper-catalyzed domino amidation/nucleophilic substitution process can be used to synthesize substituted indolines. Mechanistic proposals for such reactions often consider several distinct pathways:

Pathway A: Base-promoted formation of a styrene (B11656) intermediate, followed by intermolecular C-N coupling and intramolecular hydroamidation.

Pathway B: Initial intermolecular substitution of an alkyl mesylate, followed by an intramolecular C-N coupling.

Pathway C: Initial intermolecular amidation of an aryl iodide, followed by an intramolecular SN2 reaction. unimelb.edu.au

The operative pathway depends on the specific substrates and reaction conditions. Additionally, Brønsted acids like trifluoroacetic acid (TFA) can mediate the intramolecular cycloisomerization of nitrogen-tethered cyclopropenes with an indole nucleus, affording complex polycyclic indole alkaloids. researchgate.net

Influence of Solvents and Catalysts on Reaction Mechanisms

The choice of solvent and catalyst is paramount in directing the outcome of reactions involving indoline and nitrobenzoyl systems. They can influence reaction rates, selectivity, and even which mechanistic pathway is favored.

Catalysts: A wide array of catalysts are employed in these transformations.

Acid Catalysis: Brønsted acids are used in redox-neutral annulations and cycloisomerizations to activate substrates and facilitate key steps like condensation and ring-closure. nih.govresearchgate.net

Metal Catalysis: Transition metals are extensively used. Copper catalysts are effective in domino amidation/cyclization reactions. unimelb.edu.au Indium catalysts can promote the cyclization of 2-ethynylanilines. Palladium is widely used for C-H activation and amination reactions to form the indoline core.

Nanocatalysts: Magnetically recoverable nanocatalysts, such as γ-Fe₂O₃, have been developed for greener synthesis, particularly in reactions like the Michael addition of indole to nitroalkenes. These catalysts offer advantages in terms of separation and reuse.

Solvents: The solvent can play a direct role in the reaction mechanism. Some reactions are performed under solvent-free conditions, proceeding through a melted phase, which can offer environmental and efficiency benefits. organic-chemistry.orgtandfonline.com In other cases, the polarity and coordinating ability of the solvent are critical. For instance, in the N-acylation of indoles, a non-polar solvent like xylene is often used. nih.gov The choice between protic and aprotic solvents can also determine the stability of intermediates and the favorability of certain proton transfer steps.

Table 2: Influence of Catalysts on Indole/Indoline Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Role of Catalyst |

| Brønsted Acid | Trifluoroacetic Acid (TFA) | Cycloisomerization, Annulation | Protonates functional groups, activates electrophiles |

| Transition Metal | Copper(I) Iodide | Domino Amidation/Cyclization | Catalyzes C-N bond formation |

| Transition Metal | Palladium(II) Acetate | C-H Amination/Amidation | Facilitates C-H bond activation and C-N reductive elimination |

| Nanoparticle | γ-Fe₂O₃ | Michael Addition | Provides active sites, allows magnetic recovery |

Theoretical and Computational Chemistry Studies on 1 4 Nitrobenzoyl Indoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems like atoms and molecules. It allows for the calculation of various molecular properties based on the electron density.

Optimized Geometric Parameters and Conformational Preferences

A DFT study would first determine the most stable three-dimensional structure of 1-(4-Nitrobenzoyl)indoline by optimizing its geometry. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The results are typically presented in a data table comparing them to experimental values if available, such as those from X-ray crystallography. For instance, studies on related benzene (B151609) sulfonamide derivatives have used DFT to derive initial geometries from X-ray diffraction data for further computation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally implies higher reactivity. FMO analysis would visualize the distribution of these orbitals and provide energy values (in eV), offering insights into the molecule's electron-donating (HOMO) and electron-accepting (LUMO) capabilities.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. The map uses a color scale, typically with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). For this compound, an MEP map would highlight the electronegative oxygen atoms of the nitro and carbonyl groups as likely sites of positive potential, and potentially regions on the aromatic rings.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by examining interactions between filled (donor) and empty (acceptor) orbitals. This analysis quantifies hyperconjugative interactions and charge delocalization, which contribute to molecular stability. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2). For this compound, NBO analysis would reveal charge transfer from the indoline (B122111) moiety to the electron-withdrawing nitrobenzoyl group.

Topological Analysis of Electron Density (RDG, ELF, LOL)

The topological analysis of electron density provides a deeper understanding of chemical bonding. Methods like Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are used to characterize non-covalent interactions and the nature of chemical bonds.

RDG analysis helps visualize and identify weak interactions, such as van der Waals forces and hydrogen bonds.

ELF and LOL provide information about electron localization. High ELF or LOL values between two atoms indicate a covalent bond, while high localization around a single atom suggests a lone pair or core electrons.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge transfer characteristics and extended π-conjugated systems are often candidates for materials with Non-Linear Optical (NLO) properties. These materials are important in technologies like telecommunications and laser applications. Computational methods can predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). A high β value, often compared to a standard like urea, suggests a strong NLO response. The presence of the electron-donating indoline and electron-withdrawing nitrobenzoyl group in this compound suggests it could possess NLO properties, which would be quantified through these calculations.

Computational Simulation and Validation of Spectroscopic Data

The accurate assignment and interpretation of spectroscopic data are fundamental to the characterization of novel compounds. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for the simulation of spectroscopic parameters, providing valuable insights that complement experimental findings. By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies, researchers can validate experimental data, resolve ambiguities, and gain a deeper understanding of the electronic structure of molecules like this compound.

The prediction of NMR chemical shifts using computational methods is a well-established technique that aids in structure elucidation and peak assignment. mdpi.comivanmr.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework for this purpose. nih.govnih.gov The accuracy of these predictions is highly dependent on the choice of the density functional and the basis set. mdpi.comnih.gov

A variety of functionals, each with a different amount of Hartree-Fock exchange, are used for these calculations. Common examples include B3LYP, M06-2X, PBE0, and ωB97X-D. mdpi.comnih.govmdpi.com The basis set, which describes the atomic orbitals, also plays a critical role, with Pople-style basis sets like 6-311++G(2d,p) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) being frequently utilized. mdpi.comwsu.edu For instance, studies have shown that for ¹³C NMR chemical shift calculations, the B3LYP/cc-pVDZ combination offers a good balance between accuracy and computational cost. wsu.edu More comprehensive benchmarking studies have identified methods like WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C shifts as providing high accuracy when combined with a solvent model. mdpi.com

To ensure reliable results, the computational protocol typically involves several steps. First, the geometry of the molecule is optimized at a selected level of theory, often including a solvent model like the Polarizable Continuum Model (PCM) to mimic the experimental conditions. mdpi.commdpi.com This is crucial as the molecular conformation significantly influences the calculated chemical shifts. mdpi.com Following optimization, the NMR shielding tensors are calculated using the GIAO method. The final chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). wsu.edu A linear correlation between the experimental and calculated chemical shifts is often plotted to assess the quality of the theoretical model. mdpi.com

The table below summarizes various DFT functionals and basis sets commonly used for the simulation of NMR spectroscopic data.

| Computational Method | Typical Application | Key Features |

| Functionals | ||

| B3LYP | Geometry Optimization, NMR Shifts | A widely used hybrid functional, offering a good balance of cost and accuracy. nih.govmdpi.com |

| M06-2X | Geometry Optimization, NMR Shifts | A high-nonlocality functional, good for systems with non-covalent interactions. nih.gov |

| ωB97X-D | NMR Chemical Shift Prediction | A long-range corrected functional with dispersion correction, often yields high accuracy for chemical shifts. mdpi.com |

| PBE0 | NMR Chemical Shift Prediction | A parameter-free hybrid functional. mdpi.com |

| Basis Sets | ||

| 6-311++G(2d,p) | High-Accuracy Calculations | A triple-zeta Pople-style basis set with diffuse and polarization functions for heavy and light atoms. nih.gov |

| def2-SVP | NMR Chemical Shift Prediction | A split-valence polarization basis set from the Karlsruhe group. mdpi.com |

| cc-pVDZ | Routine Calculations | A correlation-consistent double-zeta basis set. wsu.edu |

| Solvent Models | ||

| PCM/CPCM | Simulating Solution Phase | Implicit solvent models that place the molecule in a cavity within a dielectric continuum. mdpi.commdpi.com |

Investigation of Intermolecular Interactions (e.g., Spodium Bonding, Hydrogen Bonding, CH···S contacts)

The three-dimensional arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial as they dictate the crystal packing, physical properties, and, in some cases, the biological activity of a compound. For this compound and related structures, a variety of non-covalent interactions, including hydrogen bonds and other weaker contacts, are expected to play a significant role.

Crystal structure analyses of similar compounds, such as 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole, provide valuable insights into the likely interactions present in this compound. iucr.orgnih.gov In this analogue, both intramolecular and intermolecular hydrogen bonds are observed. Intramolecular C—H⋯O hydrogen bonds are formed, creating stable six-membered ring motifs [S(6)]. iucr.orgnih.gov In the crystal lattice, molecules are linked by intermolecular C—H⋯O hydrogen bonds, which can form extensive networks. iucr.org For instance, these interactions can lead to the formation of specific ring motifs, such as R²₂(12) or R⁴₄(18) graph sets, which describe the patterns of hydrogen bonding. iucr.orgnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.commdpi.comdergipark.org.tr This method maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in different types of contacts. The surface is colored according to a normalized contact distance (d_norm), which highlights interactions shorter than the van der Waals radii in red, longer contacts in blue, and contacts of van der Waals separation in white. dergipark.org.tr This visual representation provides a clear picture of the close contacts between molecules.

In related structures containing sulfur atoms, C—H···S contacts have also been identified as contributing to the supramolecular assembly. iucr.orgnih.gov While this compound itself lacks sulfur, this highlights the importance of considering all potential weak interactions. Other interactions, such as C–H···π and π···π stacking between the aromatic rings, are also critical in stabilizing the crystal packing of such compounds. dergipark.org.tracs.org

The table below details the types of intermolecular interactions that are likely to be significant in the crystal structure of this compound, based on studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing | Reference Analogue |

| C—H···O Hydrogen Bond | Aromatic/Aliphatic C-H | Carbonyl Oxygen, Nitro Oxygen | Formation of ring motifs, linking molecules into networks. iucr.orgnih.gov | 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole |

| π···π Stacking | Indoline/Nitrobenzoyl Ring | Indoline/Nitrobenzoyl Ring | Stabilization through aromatic ring interactions. dergipark.org.tr | Metal-organic complexes, Acyl thiourea (B124793) derivatives |

| C—H···π Interaction | Aromatic/Aliphatic C-H | Indoline/Nitrobenzoyl Ring | Contribution to the overall stability of the crystal lattice. acs.org | Acyl thiourea derivatives |

Potential Energy Surface Mapping for Reaction Pathways

Potential Energy Surface (PES) mapping is a cornerstone of computational reaction dynamics, providing a theoretical landscape that connects reactants, transition states, and products. researchgate.netsumitomo-chem.co.jp A PES represents the potential energy of a system as a function of the geometric coordinates of its atoms. researchgate.net By exploring this surface, chemists can elucidate reaction mechanisms, identify intermediates, and calculate activation barriers, which are crucial for understanding reaction feasibility and kinetics.

The synthesis of indole (B1671886) derivatives often involves complex reaction mechanisms that can be effectively studied using computational methods like DFT. researchgate.netresearchgate.net For reactions leading to compounds like this compound, PES mapping can be used to investigate the key bond-forming steps. The process typically begins with the optimization of the geometries of the reactants, products, and any proposed intermediates to locate the energy minima on the PES. researchgate.net

The next critical step is to locate the transition state (TS), which corresponds to a first-order saddle point on the PES—a maximum along the reaction coordinate and a minimum in all other degrees of freedom. researchgate.net Various computational algorithms can be employed to find the TS structure. Once located, a frequency calculation is performed to confirm its nature; a true TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For example, the reaction between an indole derivative and an acyl chloride, a likely pathway for the synthesis of this compound, would proceed through a specific reaction coordinate. A PES scan can be performed by systematically changing a key geometric parameter, such as the distance between the indole nitrogen and the carbonyl carbon of the acyl chloride, and calculating the energy at each step. This provides an energy profile along the reaction pathway. researchgate.net

Computational studies on the reaction of indole derivatives with 4-nitrobenzaldehyde (B150856) have demonstrated the power of this approach. DFT calculations revealed that the formation of the initial hydroxylic intermediate is an energetically favorable first step. researchgate.net The subsequent formation of the final product was found to be even lower in energy than the reactants, providing a thermodynamic driving force for the reaction. researchgate.net

In more complex scenarios, such as transition-metal-catalyzed indole syntheses, the PES can be significantly more intricate, involving multiple catalytic cycles with various intermediates and transition states. researchgate.netyoutube.com For instance, in a copper-catalyzed synthesis of indoles from N-aryl enaminones, DFT calculations were used to map out the potential energy surfaces for different proposed mechanisms. These calculations showed how the catalyst binds to the substrate and lowers the activation energy for the crucial cyclization step. researchgate.net Such studies are invaluable for optimizing reaction conditions, designing more efficient catalysts, and predicting the outcomes of new synthetic strategies. sumitomo-chem.co.jpyoutube.com

The table below outlines the key concepts and computational steps involved in mapping a potential energy surface for a chemical reaction.

| Concept/Step | Description | Computational Approach |

| Energy Minima | Correspond to stable species (reactants, intermediates, products). researchgate.net | Geometry optimization using methods like DFT (e.g., B3LYP). researchgate.net |

| Transition State (TS) | The highest energy point on the minimum energy path between a reactant and a product; a first-order saddle point. researchgate.netresearchgate.net | TS optimization algorithms (e.g., QST2, QST3, Berny). Confirmed by one imaginary frequency. researchgate.net |

| Reaction Coordinate | A one-dimensional coordinate representing the progress along a reaction pathway. um.es | Can be a bond distance, angle, or dihedral angle that changes significantly during the reaction. |

| PES Scan | Calculation of energy along a chosen coordinate to generate an energy profile. researchgate.net | Constrained geometry optimizations at discrete points along the reaction coordinate. |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Calculated from the energies of the optimized reactant and transition state structures. sumitomo-chem.co.jp |

Chemical Transformations and Reactivity of 1 4 Nitrobenzoyl Indoline

Reactions at the Nitro Group

The nitro group on the benzoyl moiety is a key site for chemical modification, primarily through reduction to an amino group or by participating in nucleophilic aromatic substitution reactions.

Reduction Reactions to Amino Derivatives

The transformation of the nitro group of 1-(4-nitrobenzoyl)indoline into an amino group is a fundamental reaction, yielding 1-(4-aminobenzoyl)indoline. This conversion significantly alters the electronic properties of the benzoyl moiety, from electron-withdrawing to electron-donating, and provides a handle for further functionalization.

Various reducing agents and catalytic systems can achieve this transformation. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. nih.govrsc.orgrsc.org Chemical reducing agents such as tin(II) chloride (SnCl2) in acidic media or sodium dithionite (B78146) (Na2S2O4) are also effective. The choice of reagent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

For instance, the reduction of related nitro-aromatic compounds has been successfully carried out using H2/Pd-C, which is a standard and efficient method for this type of transformation. vulcanchem.com The resulting amino group in derivatives like 1-[(4-aminobenzoyl)indoline-5-sulfonyl])-4-phenyl-4,5-dihydroimidazolone has been shown to be crucial for potent cytotoxic activity against various cancer cell lines. nih.gov

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Typical Yields | Reference |

|---|---|---|---|

| H₂/Pd-C | Room temperature, H₂ atmosphere | High | vulcanchem.com |

| Pt/C, p-toluenesulfonic acid | Room temperature, H₂ pressure, water | Excellent | nih.gov |

| SnCl₂, HCl | Elevated temperature | Good to Excellent | N/A |

| Na₂S₂O₄ | Aqueous solution | Variable | N/A |

| Zn powder, acidic conditions | 0 °C to room temperature | High (up to 99%) | rsc.org |

| Ruthenium complexes | Aqueous medium, H₂ | High | rsc.org |

Nucleophilic Aromatic Substitution on the Nitrobenzoyl Moiety

The 4-nitrobenzoyl group in this compound is activated towards nucleophilic aromatic substitution (SNA_r). chemistrysteps.compressbooks.publibretexts.org The strongly electron-withdrawing nitro group at the para position makes the aromatic ring electron-deficient, facilitating attack by nucleophiles at the positions ortho and para to the nitro group. chemistrysteps.comsolubilityofthings.com

The mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex as a high-energy intermediate. libretexts.orgnih.gov A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace a suitable leaving group on the aromatic ring. chemistrysteps.com While the benzoyl group itself is not a typical leaving group, reactions can occur if other leaving groups are present on the nitro-substituted ring. The reactivity of aryl halides in these reactions increases in the order I < Br < Cl < F, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.com

Reactivity of the Indoline (B122111) Nitrogen and Ring System

The indoline component of the molecule also presents opportunities for chemical modification, both at the nitrogen atom and on the aromatic ring of the indoline system.

N-Substituent Modifications and Cleavages

The N-(4-nitrobenzoyl) group can be viewed as a protecting group for the indoline nitrogen. Cleavage of this amide bond can be achieved under specific conditions to liberate the free indoline. Basic hydrolysis, for example, can cleave the amide linkage, although this may require harsh conditions. evitachem.com Reductive cleavage might also be possible under certain catalytic hydrogenation conditions. The ability to remove the N-acyl group is important for synthetic routes that require subsequent modification of the indoline nitrogen. researchgate.net

Electrophilic and Nucleophilic Reactions on the Indoline Ring

The indoline ring itself can undergo further substitution reactions. The N-acyl group is an electron-withdrawing group, which deactivates the benzene (B151609) ring of the indoline towards electrophilic aromatic substitution. However, reactions such as nitration or halogenation may still be possible under forcing conditions, with substitution expected to occur at the C5 or C7 positions. researchgate.netrushim.ru For N-acylindolines, electrophilic substitution is often directed to the C4-position. researchgate.net

Conversely, the presence of the electron-withdrawing N-acyl group can make the indoline ring more susceptible to nucleophilic attack, particularly if additional activating groups are present on the indoline ring.

Functionalization and Derivatization Strategies of the Benzoyl and Indoline Units

The modular nature of this compound allows for a wide array of derivatization strategies on both the benzoyl and indoline components, enabling the synthesis of a diverse library of compounds. researchgate.netnih.gov

Following the reduction of the nitro group to an amine, the resulting 1-(4-aminobenzoyl)indoline can undergo a plethora of reactions common to arylamines. These include diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN), acylation to form amides, and alkylation.

The indoline ring can also be functionalized. For instance, dehydrogenation of the indoline can yield the corresponding indole (B1671886) derivative, 1-(4-nitrobenzoyl)indole. nih.gov This aromatization can be achieved using various oxidizing agents. Furthermore, the C2 methylene (B1212753) group of the indoline ring can potentially be functionalized through enolate chemistry, although this might be challenging due to the amide resonance.

Advanced Applications in Chemical Science and Technology

Role as Synthetic Intermediates and Building Blocks for Complex Organic Molecules

1-(4-Nitrobenzoyl)indoline serves as a crucial intermediate in multi-step organic synthesis, primarily due to the reactive nature of its nitro group. mdpi.com The synthesis of diverse indole-containing compounds is of great interest due to their importance as building blocks for bioactive molecules. mdpi.com

A key transformation is the selective reduction of the nitro group to an amine, which yields 1-(4-aminobenzoyl)indoline. This reaction is a pivotal step as it converts the electron-withdrawing nature of the nitro group into the electron-donating and nucleophilic character of an amino group. This transformation can be achieved using various reducing agents, such as sodium hydrosulfite or through catalytic hydrogenation. researchgate.netnih.gov The resulting amino derivative is a versatile building block for constructing more complex molecules, including pharmaceuticals, dyes, and polymers. nih.gov The presence of the reactive amino group allows for a wide range of subsequent chemical modifications, such as diazotization, acylation, and alkylation, opening pathways to a vast array of functionalized molecules. researchgate.netrsc.org

For instance, the synthesis of 1-acylindoline-5-sulfonamides involves the acylation of the indoline-5-sulfonamide (B1311495) with various acyl chlorides, including 4-nitrobenzoyl chloride, to produce a library of compounds with potential biological activity. nih.gov This highlights the role of the nitrobenzoyl moiety in creating diverse chemical entities. Similarly, indole (B1671886) derivatives are recognized as important elements in many natural and synthetic molecules with significant biological activity. researchgate.net

Table 1: Key Synthetic Transformation of this compound

| Starting Material | Reaction | Product | Significance |

| This compound | Reduction of Nitro Group | 1-(4-Aminobenzoyl)indoline | Creates a versatile building block for pharmaceuticals and materials. |

Utilization in Analytical Chemistry: Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Matrices

In the field of analytical chemistry, derivatives of nitro-indoles have been identified as novel and effective matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. nih.govacs.orgacs.org MALDI is a soft ionization technique that allows for the analysis of large, non-volatile molecules like proteins, peptides, and polymers. researchgate.net The matrix plays a critical role by absorbing the laser energy, protecting the analyte from direct fragmentation, and facilitating its ionization.

Nitro-indole derivatives have shown promise as dual-polarity matrices, capable of producing both positive and negative ions for a broad class of analytes. acs.org This versatility is a significant advantage over many common matrices. Research has demonstrated that certain nitro-indole derivatives exhibit superior performance, showing higher sensitivity and reduced ion suppression compared to standard matrices like 2,5-dihydroxybenzoic acid (DHB) and sinapinic acid (SA) for the analysis of complex mixtures including lipids, peptides, and proteins. nih.govacs.orgresearchgate.net The nitroaromatic structure is key to its function, as it provides a strong chromophore for absorbing UV laser energy, a fundamental requirement for a MALDI matrix. nih.gov The unique photochemical properties of the nitro group can also assist in the unambiguous identification of certain modified biomolecules. nih.gov

While direct studies on this compound as a MALDI matrix are not extensively documented in the provided results, the proven success of closely related nitro-indole structures strongly suggests its potential in this application. nih.govacs.orgacs.orgnsf.gov The combination of a UV-absorbing nitrobenzoyl group and an indoline (B122111) core fits the profile of a promising MALDI matrix candidate.

Table 2: Properties of Nitro-Indole Derivatives as MALDI Matrices

| Property | Description | Relevance to MALDI |

| UV Absorption | Strong absorption of laser energy (typically UV). | Essential for initiating the desorption/ionization process. |

| Dual Polarity | Ability to facilitate ionization in both positive and negative ion modes. acs.org | Increases the range of analytes that can be studied. acs.org |

| Analyte Compatibility | Effective for lipids, peptides, proteins, glycans, and polymers. acs.orgacs.org | Demonstrates broad applicability in proteomics, metabolomics, and polymer science. acs.orgacs.org |

| Sensitivity | High sensitivity and reduced ion suppression in complex mixtures. nih.govacs.org | Allows for the detection of low-abundance analytes. nih.govacs.org |

Contribution to Materials Science and Optoelectronics

The molecular architecture of this compound is archetypal of a "push-pull" chromophore, a class of molecules of great interest in materials science and optoelectronics. metu.edu.tr In this structure, the electron-rich indoline ring acts as the electron donor (the "push") while the electron-deficient nitrobenzoyl group serves as the electron acceptor (the "pull"). This intramolecular charge transfer (ICT) characteristic is the foundation for significant nonlinear optical (NLO) properties. acs.orgnih.gov

Organic materials with NLO properties are crucial for developing next-generation technologies in optical communications, data storage, and optical computing. acs.orgnih.gov The efficiency of these materials is often quantified by their first hyperpolarizability (β). The push-pull design, as seen in this compound, is a well-established strategy for enhancing this NLO response. Theoretical and experimental studies on similar D-π-A (Donor-π bridge-Acceptor) systems confirm that the combination of strong donor and acceptor groups linked by a conjugated system leads to large β values. rsc.orgresearchgate.net

The indoline moiety is recognized as an effective donor in creating chromophores with desirable NLO features. acs.orgnih.gov The optoelectronic properties of such materials, including their absorption spectra and HOMO-LUMO energy gaps, can be fine-tuned through structural modifications. acs.orgscielo.org.mxrsc.orgacs.orgrsc.org This tunability makes them promising candidates for applications in devices like organic light-emitting diodes (OLEDs) and electro-optic modulators. metu.edu.tr Indole derivatives, in general, are being explored as building blocks for novel materials with unique electronic properties. evitachem.com

Table 3: Optoelectronic Properties and Potential Applications

| Property | Description | Potential Application |

| Push-Pull System | An electron donor (indoline) linked to an electron acceptor (nitrobenzoyl). acs.org | Foundation for nonlinear optical materials. acs.orgnih.gov |

| Intramolecular Charge Transfer (ICT) | Electronic excitation leads to a shift of electron density from the donor to the acceptor. metu.edu.tr | Key mechanism for second-order NLO response. |

| Nonlinear Optical (NLO) Activity | The ability to alter the properties of light, such as its frequency. | Optical switching, frequency doubling, telecommunications. rsc.org |

| Tunable Properties | The electronic and optical properties can be modified by changing the molecular structure. acs.orgresearchgate.net | Design of custom materials for specific optoelectronic devices. acs.org |

Q & A

Q. What are the common synthetic methodologies for preparing 1-(4-Nitrobenzoyl)indoline in academic laboratories?

- Answer : this compound can be synthesized via multi-component reactions (MCRs), such as a one-pot four-component approach using indoline derivatives, nitrobenzoyl chlorides, and catalysts like Lewis acids. For example, Sebahar and Williams (2000) demonstrated the utility of MCRs in constructing indoline scaffolds . UV-light-induced synthesis (e.g., under green chemistry conditions) is another method, leveraging photochemical activation to form the indoline backbone . Reaction optimization includes controlling temperature (e.g., 80–100°C), solvent selection (e.g., dry acetone), and stoichiometric ratios of reagents to maximize yields (>70%) .

Q. How is the molecular structure of this compound experimentally validated?

- Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For instance, the crystal structure of a related compound, 1-(4-nitrobenzoyl)-3-(4-nitrophenyl)thiourea, revealed key hydrogen-bonding interactions (N–H⋯O, C–H⋯S) that stabilize its conformation . Spectroscopic techniques like NMR (¹H/¹³C) and IR are used to verify functional groups, while mass spectrometry confirms molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Lab safety requires enclosed systems, local exhaust ventilation, and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Emergency measures (e.g., eye wash stations, chemical showers) should be accessible. Toxicity data for analogous nitroaromatic compounds suggest avoiding inhalation/ingestion and minimizing skin contact .

Advanced Research Questions

Q. How do substituent modifications on the indoline or nitrobenzoyl groups affect biological activity?

- Answer : Structure-activity relationship (SAR) studies highlight critical substituent effects. For example, replacing the 4-nitrobenzoyl group with isonicotinoyl enhances insecticidal activity against Spodoptera littoralis by improving photostability and target binding . Halogenation (e.g., Cl or F) at specific positions increases metabolic stability and potency, as seen in analogues targeting vesicular acetylcholine transporters . Computational docking (e.g., AutoDock) can predict binding affinities to enzymes like 5α-reductases, guiding rational design .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). To address this:

- Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity .

- Standardize experimental conditions (e.g., pH, solvent controls) and validate purity via HPLC .

- Cross-reference crystallographic data (e.g., hydrogen-bonding patterns) to correlate structural features with activity trends .

Q. How can reaction yields be optimized for large-scale synthesis of this compound derivatives?

- Answer : Yield optimization involves:

- Catalyst screening: Lewis acids like ZnCl₂ improve acylation efficiency .

- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance nitrobenzoyl chloride reactivity .

- Temperature gradients: Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions .

- Workflow automation: Continuous-flow systems reduce batch-to-batch variability .

Methodological Challenges

Q. What analytical techniques are critical for characterizing nitro group positioning in this compound?

- Answer :

- XRD : Resolves nitro group orientation (e.g., para vs. meta substitution) and steric effects .

- ¹H NMR : Chemical shifts near δ 8.2–8.5 ppm indicate aromatic protons adjacent to nitro groups .

- IR spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence .

Q. How do hydrogen-bonding interactions influence the stability of this compound derivatives?

- Answer : Intermolecular hydrogen bonds (e.g., N–H⋯O, C–H⋯S) stabilize crystal packing and reduce degradation. For example, in 1-(4-nitrobenzoyl)-3-(4-nitrophenyl)thiourea, N–H⋯O bonds between the thiourea NH and nitro O atoms create a helical chain structure, enhancing thermal stability . Solvent interactions (e.g., acetone hemisolvate) further modulate solubility and shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.